molecular formula C15H14O3 B1598335 (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone CAS No. 14814-17-6

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Cat. No. B1598335
CAS RN: 14814-17-6
M. Wt: 242.27 g/mol
InChI Key: PNTLMFABGCHLMN-UHFFFAOYSA-N
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Patent
US09085519B2

Procedure details

A mixture of ethylene carbonate (14.26 g), xylenes (1.19 g) and 4-hydroxybenzophenone (30.41 g) was heated to 88° C. Sodium iodide (1615 mg) was added. Heating was continued until the temperature of the mixture reached 169° C. The melt was cooled to 110° C. and methanol (12.76 g), sodium hydroxide (50% aqueous solution; 4.01 g), toluene (42.51 g) and water (28.88 g) were added. The lower layer was separated (‘cut’) and discarded. Toluene (18.1 g) was added and the solvents were evaporated by heating to the boiling point of 111° C. 4-(2-Hydroxyethoxy)benzophenone was isolated by crystallisation and filtration at 17° C. resulted in 34.1 g (92%) of beige crystals.
Quantity
14.26 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30.41 g
Type
reactant
Reaction Step One
Quantity
1615 mg
Type
reactant
Reaction Step Two
Quantity
4.01 g
Type
reactant
Reaction Step Three
Name
Quantity
28.88 g
Type
solvent
Reaction Step Three
Quantity
42.51 g
Type
solvent
Reaction Step Three
Quantity
12.76 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.O[C:8]1[CH:21]=[CH:20][C:11]([C:12]([C:14]2[CH:19]=[CH:18]C=[CH:16][CH:15]=2)=[O:13])=[CH:10][CH:9]=1.[I-].[Na+].[OH-].[Na+]>O.C1(C)C=CC=CC=1.CO>[OH:2][CH2:3][CH2:4][O:5][C:1]1[CH:18]=[CH:19][C:14]([C:12]([C:11]2[CH:20]=[CH:21][CH:8]=[CH:9][CH:10]=2)=[O:13])=[CH:15][CH:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
14.26 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
xylenes
Quantity
1.19 g
Type
reactant
Smiles
Name
Quantity
30.41 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
1615 mg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
4.01 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28.88 g
Type
solvent
Smiles
O
Name
Quantity
42.51 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
12.76 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
reached 169° C
TEMPERATURE
Type
TEMPERATURE
Details
The melt was cooled to 110° C.
CUSTOM
Type
CUSTOM
Details
The lower layer was separated (‘cut’) and
ADDITION
Type
ADDITION
Details
Toluene (18.1 g) was added
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
by heating to the boiling point of 111° C

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.